molecular formula C25H26ClN5O4 B2991586 1-(5-chloro-2-methoxyphenyl)-5-oxo-N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]pyrrolidine-3-carboxamide CAS No. 1396679-43-8

1-(5-chloro-2-methoxyphenyl)-5-oxo-N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]pyrrolidine-3-carboxamide

Numéro de catalogue: B2991586
Numéro CAS: 1396679-43-8
Poids moléculaire: 495.96
Clé InChI: CASQLPGHZIVMRM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

The compound 1-(5-chloro-2-methoxyphenyl)-5-oxo-N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]pyrrolidine-3-carboxamide is a synthetic pyrrolidine-carboxamide derivative characterized by a central pyrrolidinone ring (5-oxo-pyrrolidine) substituted with a 5-chloro-2-methoxyphenyl group at position 1 and a carboxamide linkage to a cyclohexyl-1,2,4-oxadiazole-pyridin-4-yl moiety at position 2. The 1,2,4-oxadiazole ring is notable for its metabolic stability and hydrogen-bonding capacity, which may enhance target affinity compared to other heterocycles .

Propriétés

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-5-oxo-N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN5O4/c1-34-20-6-5-18(26)14-19(20)31-15-17(13-21(31)32)23(33)29-25(9-3-2-4-10-25)24-28-22(30-35-24)16-7-11-27-12-8-16/h5-8,11-12,14,17H,2-4,9-10,13,15H2,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CASQLPGHZIVMRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N2CC(CC2=O)C(=O)NC3(CCCCC3)C4=NC(=NO4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 1-(5-chloro-2-methoxyphenyl)-5-oxo-N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]pyrrolidine-3-carboxamide (CAS: 1396679-43-8) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H26ClN5O4C_{25}H_{26}ClN_{5}O_{4} with a molar mass of 495.96 g/mol . The structural components include a chloro group, a methoxy group, an oxadiazole ring, a pyrrolidine ring, and a carboxamide group, which contribute to its biological properties.

PropertyValue
IUPAC Name1-(5-chloro-2-methoxyphenyl)-5-oxo-N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]pyrrolidine-3-carboxamide
CAS Number1396679-43-8
Molecular FormulaC25H26ClN5O4
Molar Mass495.96 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. The compound has shown promising results in various assays:

  • Cell Proliferation Inhibition : Research indicates that derivatives of oxadiazole exhibit significant anti-proliferative activity against several cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The compound was found to induce apoptosis in these cells by elevating caspase 3 activity and modulating cell cycle progression .
  • Mechanism of Action : The proposed mechanism involves the inhibition of key enzymes involved in cell proliferation and survival pathways, such as MAPK and Topoisomerase II. Molecular docking studies suggest that the compound binds effectively to these targets, disrupting their normal function and leading to increased apoptosis .

Structure-Activity Relationship (SAR)

The presence of specific functional groups in the compound significantly influences its biological activity:

  • Chloro and Methoxy Substituents : These groups enhance the lipophilicity and binding affinity of the compound to target proteins.
  • Oxadiazole Ring : Known for its role in biological activity, modifications on this ring can lead to variations in potency against cancer cell lines .

Comparative Efficacy

In comparative studies with known anticancer agents like doxorubicin, the oxadiazole derivatives have shown comparable or superior efficacy in certain assays:

CompoundCell LineIC50 (µM)Mechanism
Compound 1MCF-70.25Apoptosis via caspase activation
DoxorubicinMCF-70.30DNA intercalation

Study on Antitumor Activity

A notable study evaluated the antitumor activity of various oxadiazole derivatives including our compound against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, supporting its potential as an anticancer agent .

Molecular Docking Studies

Molecular docking simulations were performed to understand the binding interactions between the compound and target proteins like Topoisomerase II. The results demonstrated strong hydrophobic interactions with critical amino acid residues, suggesting a favorable binding mode that could be exploited for drug development .

Comparaison Avec Des Composés Similaires

Aromatic Ring Substitutions

  • 1-(4-Fluorophenyl)-N-(5-Isopropyl-1,3,4-Thiadiazol-2-Yl)-5-Oxopyrrolidine-3-Carboxamide () : Replaces Cl and OCH₃ with a fluorine atom, reducing steric bulk but increasing electronegativity. The thiadiazole ring (vs. oxadiazole) may decrease metabolic stability due to sulfur’s susceptibility to oxidation .
  • 1-(3-Chloro-4-Methylphenyl)-5-Oxo-N-[5-(Propan-2-Yl)-1,3,4-Thiadiazol-2-Yl]Pyrrolidine-3-Carboxamide () : Substitutes Cl at position 3 and adds a methyl group, enhancing lipophilicity. Predicted pKa (8.35) suggests moderate basicity, comparable to the target compound’s expected profile .

Heterocyclic Moieties

  • Target Compound : The pyridin-4-yl-1,2,4-oxadiazole-cyclohexyl group provides a rigid, planar structure conducive to π-π stacking interactions.
  • 1-(3-Methoxyphenyl)-5-Oxo-N-(5-((Pyridin-2-YlMethyl)Thio)-1,3,4-Thiadiazol-2-Yl)Pyrrolidine-3-Carboxamide () : Incorporates a pyridinylmethylthio-thiadiazole group, which may enhance metal-binding capacity but increase molecular weight (441.5 g/mol vs. target’s ~500 g/mol estimated) .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Formula Molecular Weight (g/mol) Predicted pKa Density (g/cm³) Key Substituents
Target Compound C₂₆H₂₅ClN₆O₄ (estimated) ~525 (estimated) ~8.5* ~1.4* 5-Cl-2-OCH₃Ph, Oxadiazole-Pyridinyl-Cyclohexyl
C₁₈H₁₉FN₆O₂S 402.4 N/A N/A 4-FPh, Thiadiazole-Isopropyl
C₁₇H₁₉ClN₄O₂S 378.9 8.35 1.386 3-Cl-4-MePh, Thiadiazole-Isopropyl
C₂₀H₁₅ClN₂O₄ 382.8 N/A N/A 3-ClPh, Coumarin
C₂₀H₁₉N₅O₃S₂ 441.5 N/A N/A 3-OCH₃Ph, Thiadiazole-Pyridinylmethylthio

*Estimated based on structural analogs.

Bioactivity Insights

  • Selectivity and Potency : Compounds with oxadiazole rings (e.g., target compound) may exhibit enhanced binding to targets like kinases or GPCRs compared to thiadiazole-containing analogs due to improved hydrogen-bonding .
  • Therapeutic Windows: highlights that certain pyrrolidine derivatives selectively induce ferroptosis in cancer cells.
  • Metabolic Stability : The oxadiazole group in the target compound likely confers resistance to cytochrome P450-mediated metabolism compared to thiadiazoles or coumarin derivatives .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare this compound?

The synthesis involves multi-step reactions focusing on cyclization and functional group coupling. Key steps include:

  • Cyclohexyl-oxadiazole intermediate formation : Reacting 3-pyridin-4-yl-1,2,4-oxadiazole precursors with cyclohexylamine derivatives under reflux conditions in anhydrous solvents (e.g., toluene or DMF) to form the 1,2,4-oxadiazole-cyclohexyl scaffold .
  • Pyrrolidine-carboxamide coupling : Using succinic anhydride or activated esters to link the pyrrolidone core to the 5-chloro-2-methoxyphenyl group via nucleophilic acyl substitution .
  • Purification : Recrystallization from ethanol or methanol to isolate the final product, with yields typically ranging from 60–85% depending on reaction optimization .

Basic: Which spectroscopic and crystallographic techniques are critical for structural confirmation?

  • 1H/13C NMR : Assign signals for the pyrrolidine carbonyl (δ ~170–175 ppm), oxadiazole protons (δ ~8.5–9.0 ppm), and methoxy groups (δ ~3.8 ppm). Discrepancies in splitting patterns may indicate stereochemical challenges .
  • X-ray crystallography : Resolves absolute stereochemistry, particularly for the cyclohexyl and oxadiazole moieties. For example, C–H···O/N interactions in similar compounds validate hydrogen-bonding networks critical for stability .
  • IR spectroscopy : Confirms carbonyl stretching (1650–1750 cm⁻¹) and oxadiazole ring vibrations (950–1250 cm⁻¹) .

Advanced: How can contradictions in spectral data during structural elucidation be resolved?

  • Multi-technique cross-validation : Combine NMR, high-resolution mass spectrometry (HRMS), and X-ray data to resolve ambiguities. For instance, NOESY experiments clarify spatial proximity of substituents when crystallographic data is unavailable .
  • DFT calculations : Predict NMR chemical shifts and compare with experimental data to identify misassignments. For example, discrepancies in pyrrolidine ring proton shifts may arise from conformational flexibility .
  • Reaction pathway analysis : Revisit synthetic intermediates to confirm regioselectivity. Contradictions in oxadiazole formation (e.g., unexpected byproducts) may require LC-MS monitoring of intermediates .

Advanced: What computational strategies predict biological target interactions or reactivity?

  • Molecular docking : Use crystal structures (e.g., from Protein Data Bank) to model binding with kinases or enzymes. The pyridinyl-oxadiazole moiety often shows affinity for ATP-binding pockets, validated via free-energy perturbation (FEP) simulations .
  • MD simulations : Assess stability of the cyclohexyl-pyrrolidine scaffold in solvated environments. Parameters like RMSD (>2 Å over 100 ns) indicate conformational flexibility impacting bioactivity .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing chloro groups) with antibacterial or kinase inhibition data from analogs .

Basic: What experimental designs are used to evaluate biological activity?

  • In vitro assays :
    • Antibacterial screening : Determine minimum inhibitory concentration (MIC) against Gram-positive/negative strains (e.g., S. aureus, E. coli) using microdilution methods .
    • Kinase inhibition : Use fluorescence polarization assays to measure IC₅₀ values for kinases like EGFR or Aurora B .
  • Control experiments : Include reference compounds (e.g., ciprofloxacin for antibacterial tests) and solvent-only controls to validate specificity .

Advanced: How are reaction conditions optimized to enhance synthetic yield?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve oxadiazole cyclization efficiency compared to toluene, as shown in analogs with 80% vs. 50% yields .
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) accelerate imine formation in pyrrolidine intermediates, reducing reaction time from 24h to 8h .
  • Temperature gradients : Stepwise heating (60°C → 120°C) minimizes side reactions during carboxamide coupling, as evidenced by TLC monitoring .

Advanced: How is compound stability assessed under varying conditions?

  • Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and thermal (40–80°C) conditions. Monitor degradation via HPLC at 254 nm .
  • Light sensitivity : UV-visible spectroscopy tracks photodegradation (λmax shifts >10 nm indicate structural changes) .
  • Long-term storage : Stability at -20°C in amber vials is confirmed by <5% impurity formation over 6 months via LC-MS .

Basic: What purification methods are critical post-synthesis?

  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals (>95%) by removing unreacted amines or oxadiazole precursors .
  • Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate 3:1 → 1:1) to separate diastereomers or regioisomers .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve polar byproducts with retention times <10 min .

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